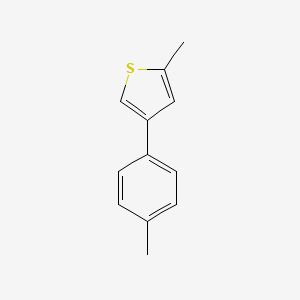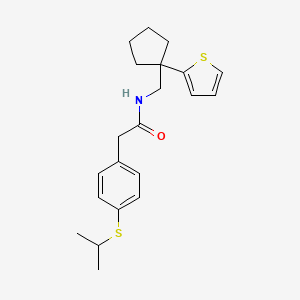
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide typically involves multiple steps:
Formation of the isopropylthio group: This can be achieved by reacting 4-bromothiophenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Cyclopentylation: The thiophen-2-yl group is introduced through a cyclopentylation reaction, where thiophene is reacted with cyclopentyl bromide under acidic conditions.
Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
作用機序
The mechanism by which 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- **2-(4-methylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide
- **2-(4-ethylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide
Uniqueness
The presence of the isopropylthio group in 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
特性
CAS番号 |
1210360-91-0 |
|---|---|
分子式 |
C21H27NOS2 |
分子量 |
373.6 g/mol |
IUPAC名 |
2-(4-propan-2-ylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide |
InChI |
InChI=1S/C21H27NOS2/c1-16(2)25-18-9-7-17(8-10-18)14-20(23)22-15-21(11-3-4-12-21)19-6-5-13-24-19/h5-10,13,16H,3-4,11-12,14-15H2,1-2H3,(H,22,23) |
InChIキー |
HXVZGLMNNBFPRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


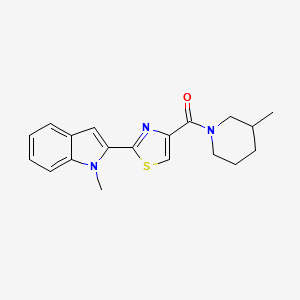
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
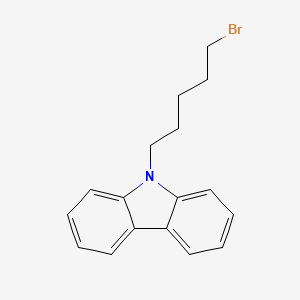
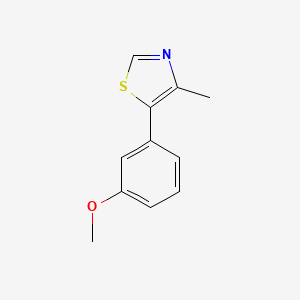
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)
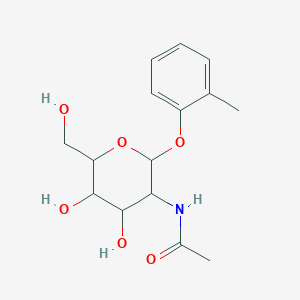
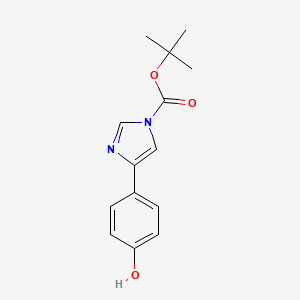

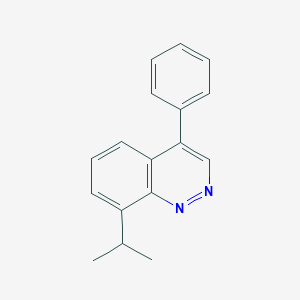
![N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/structure/B14124985.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124986.png)
